H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by a bromine atom at the para position of the phenyl ring and an ethyl ester group, which significantly enhances its chemical reactivity and biological properties. The molecular formula for H-Phe(4-Br)-OEt.HCl is , with a molar mass of approximately 308.60 g/mol. It appears as a white crystalline solid and is soluble in methanol and water, making it suitable for various biochemical applications.
H-Phe(4-Br)-OEt.HCl is classified under amino acid derivatives and is particularly noted for its use in peptide synthesis and biochemical research. Its unique structure allows it to interact with proteins and other biomolecules, influencing binding affinities and selectivity towards receptors or enzymes.
The synthesis of H-Phe(4-Br)-OEt.HCl typically involves the following steps:
In industrial settings, the production process may utilize automated peptide synthesizers and continuous flow systems to optimize yields and minimize by-products. High-purity starting materials are essential for ensuring the quality of H-Phe(4-Br)-OEt.HCl in pharmaceutical applications.
The molecular structure of H-Phe(4-Br)-OEt.HCl can be represented as follows:
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl
The compound features a brominated phenyl ring attached to an ethyl ester group, which contributes to its unique chemical reactivity.
H-Phe(4-Br)-OEt.HCl can undergo various chemical reactions:
The mechanism of action for H-Phe(4-Br)-OEt.HCl primarily involves its interaction with biological macromolecules. The brominated structure may influence how this compound binds to proteins, potentially altering enzyme activity or receptor interactions. These interactions are crucial for understanding its therapeutic roles in biochemical pathways .
H-Phe(4-Br)-OEt.HCl has several significant applications:
H-Phe(4-Br)-OEt·HCl is efficiently synthesized via Fmoc-based SPPS with critical adaptations for bromophenylalanine stability and ethyl ester retention. Orthogonal protection strategies are essential: The p-bromophenylalanine residue requires standard Fmoc protection, while the C-terminal ethyl ester is anchored to 2-chlorotrityl chloride resin. This resin permits mild cleavage (20% hexafluoroisopropanol/DCM) without ethyl ester hydrolysis [4]. Post-assembly, global deprotection with TFA cocktails (e.g., TFA:H₂O:TIPS, 95:2.5:2.5) removes side-chain protections while preserving the bromoaryl group and ethyl ester.
A key innovation involves acetal-based handles for aldehyde generation. Ozonolysis of resin-bound Fmoc-Phe-OEt yields an aldehyde intermediate, which is protected as a dimethyl acetal. Subsequent Fmoc deprotection allows introduction of p-bromobenzoyl groups via in-situ activation. Acidic acetal deprotection (5% TFA) regenerates the aldehyde for reductive amination or heterocycle formation, enabling downstream diversification of H-Phe(4-Br)-OEt·HCl into peptidomimetics like thiazolidine lactams [4].
Table 1: SPPS Protection Scheme for H-Phe(4-Br)-OEt·HCl
Functional Group | Protection/Resin | Cleavage/Deprotection | Compatibility |
---|---|---|---|
α-Amino | Fmoc | 20% piperidine/DMF | Bromoaryl stability |
C-Terminus | Ethyl ester (2-ClTrt resin) | 20% HFIP/DCM | Prevents ester hydrolysis |
p-Bromophenyl | Unprotected | Not required | TFA-resistant |
Aldehyde handle | Dimethyl acetal | 5% TFA/DCM | Post-SPPS diversification |
Directed ortho-C–H functionalization of H-Phe(4-Br)-OEt·HCl leverages the bromoaryl group as a directing group (DG) or catalytic site. Pd(II)/Rh(III) systems enable ortho-alkenylation or acetoxylation without bromine displacement. For example, Pd(OAc)₂ (5 mol%) with AgOAc oxidant in DCE at 120°C achieves ortho-C–H acetoxylation, exploiting the bromine’s moderate DG ability to direct electrophilic metalation [2].
Bimetallic catalysis resolves electronic deactivation from the bromine. Ru(II)/Cu(II) systems (e.g., [Ru(p-cymene)Cl₂]₂/Cu(OAc)₂) facilitate meta-sulfonation using pyrimidine-based templates. The electron-withdrawing bromine enhances meta-C–H acidity, enabling sulfonyl radical addition via hydrogen atom transfer (HAT). Flow microreactors enhance this by improving photon flux in photochemical steps (e.g., decatungstate-catalyzed HAT), increasing yields by 15–20% over batch methods due to superior mass transfer and irradiation control [5].
Table 2: Catalytic Systems for Brominated Side-Chain Modification
Catalyst System | Reaction | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Pd(OAc)₂/AgOAc | ortho-Acetoxylation | DCE, 120°C, 12 h | 45–65% | ortho to Br |
[RhCp*Cl₂]₂/AgSbF₆ | ortho-Alkenylation | TFE, 80°C, 24 h | 50–70% | ortho to Br |
Ru(II)/Cu(II)/Decatungstate | meta-Sulfonation | Flow reactor, 254 nm, MeCN, 25°C | 75–85% | meta to Br |
Regioselective para-bromination of phenylalanine precursors must avoid ester migration or racemization. Electrophilic bromination of H-Phe-OEt·HCl using Br₂ (1.05 equiv) in acetic acid at 0°C achieves 92% para-selectivity, driven by the ethyl ester’s +R effect. The ester’s electron-donation outweighs the ammonium group’s -I effect, directing bromination para to the amino acid backbone [1] [3].
Steric exclusion ensures monoselectivity. Ortho-bromination is suppressed by the ethyl ester’s bulk, as confirmed by computational modeling (DFT: ΔΔG‡ = 3.2 kcal/mol favoring para). For ortho-functionalized analogs, transient protection of the α-amino group as N-Boc-H-Phe-OEt is mandatory. Bromination with NBS (1 equiv) in THF at −78°C yields ortho-bromo derivatives (75% yield), though subsequent acid hydrolysis risks ethyl ester cleavage. Alternative Lewis acid catalysts like FeCl₃ enable para-bromination of N-acyl-H-Phe-OEt at 25°C, achieving 88% yield without racemization [3].
Coupling p-bromophenylalanine to C-terminal ethyl esters demands reagents that minimize racemization and maximize yield. Phosphonium reagents (PyBOP, PyAOP) outperform carbodiimides due to their insensitivity to the bromine’s electron-withdrawing effect. Benchmarking in SPPS reveals:
Table 3: Coupling Reagent Efficiency for H-Phe(4-Br)-OEt·HCl Derivatization
Reagent System | Solvent | Time (min) | Yield (%) | Racemization (%) | Byproduct Formation |
---|---|---|---|---|---|
PyAOP/HOAt | DMF | 15 | 98 | <1 | Negligible |
HATU/DIEA | DMF | 20 | 95 | 2–3 | Tetramethylguanidine |
HBTU/HOAt | DCM | 30 | 92 | 1.5 | Uronium adducts |
DIC/OxymaPure | NMP | 60 | 90 | <1 | N,N-Dialkylurea |
EDC/HOBt | DMF | 90 | 85 | 3–4 | N-Acylurea |
Racemization mechanisms are exacerbated by the bromine’s -I effect, which acidifies the α-proton. Reagents generating sterically hindered uronium intermediates (e.g., PyAOP) suppress proton abstraction. Solvent optimization is critical: DMF maximizes reagent solubility, while NMP reduces dihydantoin byproducts during N-acylation. For fragment condensations, in-situ activation with COMU gives >90% yield in peptide couplings to N-terminal cysteine, forming stable thiazolidine lactam cores without bromoaryl side-reactions [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7